A Technical Guide to the Physical Properties of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide
A Technical Guide to the Physical Properties of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide
Abstract
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, also known by its synonyms Heller-Sarpong reagent and WImC, is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry.[1][2] Its unique structural features, combining a Weinreb amide with an activated imidazole ring, make it a valuable reagent for the mild and efficient synthesis of esters and amides from carboxylic acids. Furthermore, its role as a key intermediate in the development of bioactive molecules, particularly in the areas of anti-inflammatory, antimicrobial, and neurological agents, underscores its importance for researchers in drug discovery.[1][2][3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a standard protocol for determining its thermodynamic solubility, and discusses its safety and handling considerations to support its effective use in a research and development setting.
Core Physicochemical Properties
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (CAS Number: 862873-06-1) is a colorless to pale yellow liquid at room temperature.[1][2] Its key physical data are summarized in the table below. The high boiling point relative to its molecular weight, observed under vacuum, and its density greater than water are characteristic of a polar, non-volatile organic molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃O₂ | [1][4][5] |
| Molecular Weight | 155.15 g/mol | [1][2][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.204 g/mL at 25 °C | [1][2] |
| Boiling Point | 75 °C at 0.15 mmHg | [1][2] |
| Refractive Index | n20/D 1.508 | [1][2] |
| Purity | Typically ≥95% (GC) to 98% | [1][5] |
| Storage Conditions | 2-8°C, under inert gas | [1][2] |
Solubility Profile: Experimental Determination
Expertise & Rationale: The Shake-Flask Method
The gold-standard method for determining thermodynamic solubility is the shake-flask method. Its trustworthiness stems from its simplicity and direct measurement of a saturated solution at equilibrium. This protocol is designed to be self-validating by including multiple time points to ensure equilibrium has been reached, a critical factor for accurate determination. We will use High-Performance Liquid Chromatography (HPLC) with UV detection for quantification, a standard and robust analytical technique in pharmaceutical sciences.[1][3]
Detailed Experimental Protocol
Objective: To determine the thermodynamic aqueous solubility of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide at ambient temperature.
Materials:
-
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide (purity ≥95%)
-
HPLC-grade water (or buffer of choice, e.g., Phosphate-Buffered Saline)
-
2 mL glass vials with screw caps
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Analytical balance
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Vortex mixer
-
Orbital shaker or rotator set to 25°C
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Calibrated HPLC-UV system
-
0.22 µm syringe filters (PTFE or other compatible material)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
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Preparation of Standards: Accurately prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO). From this stock, create a calibration curve by serial dilution to concentrations ranging from 1 µg/mL to 200 µg/mL. This range is chosen to bracket the expected analytical concentration.
-
Sample Preparation: Add an excess of the solid compound to a 2 mL vial. An excess is critical to ensure a saturated solution is formed; typically, 2-5 mg of compound is added to 1 mL of solvent (water or buffer).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). The samples should be agitated for at least 24 to 48 hours.
-
Causality Insight: This extended agitation period is essential to allow the system to reach thermodynamic equilibrium between the dissolved and solid-state compound. Sampling at multiple time points (e.g., 24h and 48h) validates that equilibrium has been achieved; the measured concentration should not significantly change between these points.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. This step minimizes filter clogging.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality Insight: Filtration is a critical step to remove any microscopic particulate matter that would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Analysis: Analyze the filtered samples and the calibration standards by a validated HPLC-UV method. The resulting peak area of the analyte is used to determine its concentration.
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Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the filtered sample. This concentration represents the thermodynamic solubility.
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Safety, Handling, and Storage
As a laboratory reagent, proper handling of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide is essential.
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Hazard Identification: The compound is classified as a warning-level hazard.[8] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[8]
-
First Aid Measures: In case of skin contact, wash off with soap and plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8]
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Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] This prevents potential degradation from atmospheric moisture and oxygen.
Conclusion
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide is a key reagent in synthetic chemistry with defined physical properties. Its liquid state, density, and refractive index are well-documented. While specific solubility data requires experimental determination as outlined, its structural characteristics suggest polarity. Understanding these physical properties, combined with stringent adherence to safety and storage protocols, is paramount for its successful application in the synthesis of novel chemical entities and the advancement of pharmaceutical research.
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Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. (2023). Asian Journal of Chemistry, 35(4), 863-867. Retrieved from [Link]
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de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. Retrieved from [Link]
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